molecular formula C17H12F2N4O2 B2672810 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea CAS No. 1396857-96-7

1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Cat. No.: B2672810
CAS No.: 1396857-96-7
M. Wt: 342.306
InChI Key: IRDLJSGZATYQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C17H12F2N4O2 and its molecular weight is 342.306. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A study on a derivative of phenoxypyrimidine urea demonstrated its ability to induce apoptosis in both caspase-dependent and -independent pathways in non-small cell lung cancer cells. The compound, identified for its antiproliferative effects, triggers apoptosis through mitochondrial-dependent signaling and the extrinsic pathway. Additionally, it was found to induce cytoprotective autophagy, suggesting its role in mediating apoptosis and autophagy in cancer therapy. This research points towards the potential therapeutic applications of 1-(2,4-Difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea derivatives in treating lung cancer by inducing apoptosis and autophagy in tumor tissues (Gil et al., 2021).

Crystal Structure Insights

Research on related compounds, such as chlorfluazuron and flufenoxuron, provides valuable insights into the crystal structure of benzoylphenylurea insecticides. These studies reveal the dihedral angles and hydrogen bonding patterns in the crystal, offering a foundation for understanding the structural properties and interactions of this compound. This information could be critical for the design and development of new compounds with improved efficacy and stability (Cho et al., 2015); (Jeon et al., 2014).

Antimicrobial Activity

The exploration of pyrimidine derivatives for antimicrobial properties highlights the potential of this compound analogs as antimicrobial agents. By studying the synthesis and structure-activity relationships of these compounds, researchers can identify promising candidates for the development of new antimicrobial drugs (Bakhite et al., 2004).

Environmental Impact

The investigation into the effects of urea on the formation of chlorinated aromatics mediated by copper and iron species in combustion flue gas suggests potential environmental applications. Understanding how compounds like this compound interact with pollutants could lead to the development of strategies to reduce harmful emissions and mitigate environmental impact (Ren et al., 2021).

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2/c18-11-6-7-15(14(19)8-11)23-16(24)22-12-9-20-17(21-10-12)25-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDLJSGZATYQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.